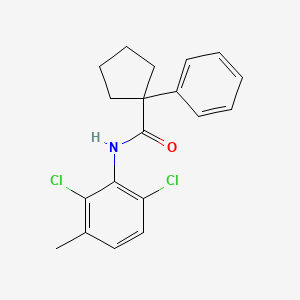
N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
Formamides are pivotal in the synthesis of organic compounds, offering routes to various pharmaceuticals and heterocyclic compounds. For instance, N-formylmorpholine, a formamide derivative, has been highlighted for its stability, non-toxicity, and compatibility with both hydrocarbons and water, making it an excellent green solvent in organic synthesis (Ghasemi, 2018). This illustrates the broader applicability of formamide derivatives in creating environmentally friendly processes for drug discovery and materials science.
Catalytic Reactions
Formamide derivatives are instrumental in catalytic reactions. For example, a novel method has been developed for preparing isocyanides from N-substituted formamides, showcasing formamides' utility in generating functional groups essential for pharmaceuticals and agrochemicals production (Kobayashi, Saito, & Kitano, 2011). Additionally, formyloxyacetoxyphenylmethane has been used as an N-formylating agent for amines, amino acids, and peptides, highlighting its role in synthesizing biologically active molecules (Chapman, Lawrence, Williams, & Bull, 2017).
Organocatalysis and Enantioselective Synthesis
Formamides serve as catalysts in enantioselective synthesis, contributing to the development of new drugs and materials with high specificity. L-Pipecolinic acid derived N-formamides have been utilized as Lewis basic organocatalysts, promoting the asymmetric reduction of N-aryl ketimines, which is critical for producing optically active amines with applications in pharmaceuticals (Wu, Wang, Cheng, Zhou, & Sun, 2008).
Material Science
In material science, formamide derivatives play a role in the synthesis of polymers and composites with unique properties. For example, the development of metalphosphinates containing bridging formamide ligands has implications for creating materials with specific magnetic, conductive, or structural characteristics (Betz & Bino, 1988).
Environmental and Green Chemistry
Formamide derivatives are also pivotal in green chemistry, facilitating reactions under environmentally benign conditions. For instance, N-formylation of amines via the aerobic oxidation of methanol over supported gold nanoparticles represents a sustainable approach to producing formamides, minimizing hazardous by-products (Ishida & Haruta, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-13-9-10-15(20)17(16(13)21)22-18(23)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMMCAFNXWHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)
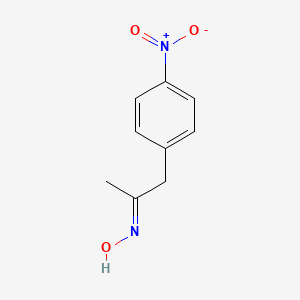

![2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2753657.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)

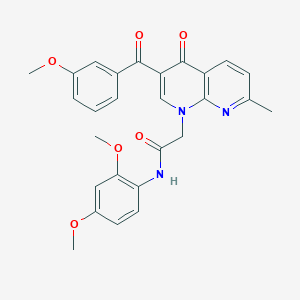
![N-Cyclopropyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2753661.png)

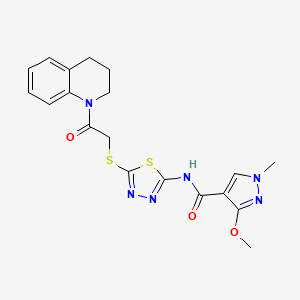
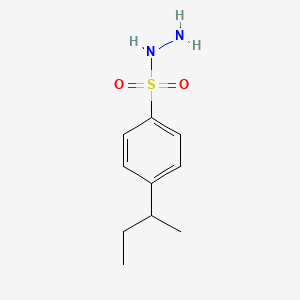
![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)